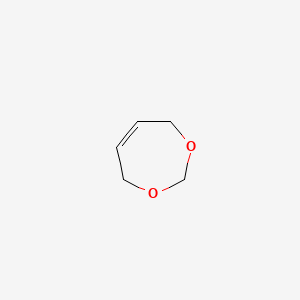

4,7-Dihydro-1,3-dioxepine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4,7-dihydro-1,3-dioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-4-7-5-6-3-1/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKUAUDFCNFLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCOCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202517 | |

| Record name | 1,3-Dioxepin, 4,7-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5417-32-3 | |

| Record name | 4,7-Dihydro-1,3-dioxepin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,3-dioxepin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxepin, 4,7-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4,7-Dihydro-1,3-dioxepin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-Dihydro-1,3-dioxepin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X47ELU9SUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4,7 Dihydro 1,3 Dioxepine and Its Derivatives

Catalytic Cycloaddition Strategies

Catalytic cycloaddition reactions represent a powerful and efficient method for the construction of complex cyclic systems like 4,7-dihydro-1,3-dioxepine. These strategies often allow for high levels of stereocontrol, which is crucial for the synthesis of chiral molecules.

Asymmetric [4+3]-Cycloaddition via Bimetallic Catalysis (Rh(II)/Sm(III) Complexes)

A significant advancement in the synthesis of chiral 4,5-dihydro-1,3-dioxepines involves a three-component tandem reaction utilizing a bimetallic relay catalytic system. prepchem.comlibretexts.orgchemicalbook.com This system, composed of a rhodium(II) salt (such as Rh₂(Piv)₄) and a chiral N,N'-dioxide–Samarium(III) complex, effectively catalyzes an asymmetric [4+3]-cycloaddition. prepchem.comrsc.org The reaction proceeds between β,γ-unsaturated α-ketoesters, various aldehydes, and α-diazoacetates to afford the desired dihydro-1,3-dioxepine derivatives in high yields and with exceptional enantioselectivity. prepchem.comlibretexts.org

This methodology is notable for its ability to assemble complex heterocyclic structures from simple, readily available starting materials in a single step. libretexts.org Researchers have achieved yields of up to 97% and enantiomeric excesses (ee) as high as 99%. prepchem.comrsc.org The reaction is typically conducted at low temperatures, such as -20 °C, in a solvent like dichloromethane. The bimetallic system is crucial, with the Rh(II) complex activating the diazo compound and the chiral Sm(III) complex controlling the stereochemical outcome of the cycloaddition. prepchem.com

Table 1: Asymmetric [4+3]-Cycloaddition of Various Aldehydes

| Aldehyde (R Group) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 4-MeOC₆H₄ | 97 | 99 | >20:1 |

| C₆H₅ | 95 | 99 | >20:1 |

| 4-FC₆H₄ | 96 | 99 | >20:1 |

| 2-Thienyl | 95 | 98 | >20:1 |

| Cinnamaldehyde | 92 | 98 | >20:1 |

This table presents a selection of results from the bimetallic Rh(II)/Sm(III) catalyzed reaction, demonstrating its broad substrate scope and high efficiency. Data sourced from supporting information of relevant studies.

Tandem Ylide Formation and Cycloaddition Reactions

The core of the bimetallic catalytic strategy is a tandem or cascade reaction sequence that begins with the formation of a carbonyl ylide. prepchem.comlibretexts.org α-Diazocarbonyl compounds are known for their diverse reactivity, and in this process, they react with an aldehyde, promoted by the rhodium(II) catalyst, to form an intermolecular carbonyl ylide. nih.gov

This transient ylide is a 1,3-dipole, which is immediately intercepted by a 4π-electron component, in this case, a β,γ-unsaturated α-ketoester. nih.gov The subsequent [4+3]-cycloaddition between the carbonyl ylide (the 3-atom component) and the unsaturated ester (the 4-atom component) constructs the seven-membered dihydro-1,3-dioxepine ring. prepchem.com This seamless cascade of ylide formation followed by cycloaddition provides a highly atom-economical and efficient route to these heterocyclic molecules, avoiding the need to isolate reactive intermediates. libretexts.orgchemicalbook.com

Cyclization-Based Approaches

Cyclization reactions, which form a ring from a linear precursor, are fundamental in heterocyclic chemistry. For this compound, these methods typically involve the formation of an acetal (B89532) or ketal from precursors containing the required diol and carbonyl functionalities.

Formation from Aldehydes and Alkenediols through Acetalization

A classical and straightforward method for synthesizing the this compound core is the acid-catalyzed acetalization reaction. google.com This approach involves the condensation of an aldehyde or ketone with (Z)-2-butene-1,4-diol. prepchem.comchemicalbook.comgoogle.com The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and often involves the removal of water to drive the equilibrium towards the product. prepchem.com

For example, the reaction of 2-ethylbutanal (B1361351) with 2-butene-1,4-diol (B106632) in cyclohexane (B81311) with a catalytic amount of p-toluenesulfonic acid monohydrate, while removing water via a Dean-Stark trap, yields 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin with a high yield of 86%. prepchem.com This method is versatile and can be used to synthesize a wide range of 2-substituted and 2,2-disubstituted 4,7-dihydro-1,3-dioxepines.

Cyclization of Bromomethyl-Dioxacycloheptene Precursors

The synthesis of the this compound ring system can be envisioned through the intramolecular cyclization of a suitably functionalized precursor. A relevant precursor is a bromomethyl-substituted dioxacycloheptane, such as 5,6-benzo-2-(bromomethyl)-1,3-dioxepane, which can be synthesized. One reported synthesis involves reacting 1,2-benzenedimethanol (B1213519) with bromoacetaldehyde (B98955) dimethylacetal in the presence of p-toluenesulfonic acid. rsc.org

While this specific precursor was used in an elimination reaction to form an exocyclic double bond, the general principle of intramolecular cyclization of halo-ethers is a well-established method for forming cyclic ethers, known as the Williamson ether synthesis. libretexts.orgrsc.orgyoutube.com If a bromomethyl-dioxacycloheptane precursor also contained a suitably positioned internal nucleophile, such as a hydroxyl group, a base-promoted intramolecular S_N2 reaction could lead to the formation of a new fused ring system. libretexts.orgyoutube.com The feasibility and rate of such cyclizations are dependent on factors like ring size, with the formation of seven-membered rings being possible, though often slower than for five- or six-membered rings. libretexts.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Rh₂(Piv)₄ (Dirhodium tetra(pivalate)) |

| β,γ-Unsaturated α-ketoester |

| α-Diazoacetate |

| Dichloromethane |

| (Z)-2-Butene-1,4-diol |

| p-Toluenesulfonic acid |

| 2-Ethylbutanal |

| Cyclohexane |

| 4,7-Dihydro-2-(3-pentyl)-1,3-dioxepin |

| 1,3-Dioxane |

| 5,6-Benzo-2-(bromomethyl)-1,3-dioxepane |

| 1,2-Benzenedimethanol |

| Bromoacetaldehyde dimethylacetal |

| 5,6-Benzo-2-methylene-1,3-dioxepane |

Industrial Production Methods

On an industrial scale, 4,7-dihydro-1,3-dioxepines are primarily synthesized through the acid-catalyzed reaction of 2-butene-1,4-diol with an appropriate oxo compound, such as an aldehyde or a ketone. google.com This process is a classic example of acetal formation.

A common procedure involves charging a reactor with 2-butene-1,4-diol, an oxo compound (e.g., 2-ethyl-butanal), a solvent like cyclohexane, and an acid catalyst, typically p-toluenesulfonic acid monohydrate. prepchem.com The mixture is heated to reflux, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the equilibrium towards the product. prepchem.com After the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized by washing with an aqueous base solution, such as sodium hydroxide. prepchem.com The organic layer is then washed with water until neutral, and the solvent is removed by distillation. The final product is purified by vacuum distillation, often achieving high yields and purity. prepchem.com

Synthesis of Substituted 4,7-Dihydro-1,3-dioxepines

The synthesis of substituted 4,7-dihydro-1,3-dioxepines allows for the creation of a diverse range of molecules with tailored properties. Substitutions can be introduced at various positions of the dioxepine ring, with the C-2 position being a common site for modification.

General Strategies for Alkyl and Aryl Substitution at C-2

The most direct strategy for introducing alkyl and aryl substituents at the C-2 position involves the selection of the corresponding aldehyde or ketone in the acid-catalyzed condensation with 2-butene-1,4-diol. google.comchemicalbook.com

For 2-alkyl substitution: An appropriate aldehyde is used. For instance, reacting 2-butene-1,4-diol with a specific aldehyde in the presence of an acid catalyst will yield a 2-alkyl-4,7-dihydro-1,3-dioxepine. google.com

For 2,2-dialkyl substitution: A ketone is used as the starting material. For example, the reaction of 2-butene-1,4-diol with acetone, catalyzed by an acid, produces 2,2-dimethyl-4,7-dihydro-1,3-dioxepine.

For 2-aryl substitution: An aromatic aldehyde, such as benzaldehyde, is reacted with 2-butene-1,4-diol to form 2-aryl-4,7-dihydro-1,3-dioxepines. chemicalbook.com

The general reaction mechanism involves the protonation of the carbonyl oxygen of the aldehyde or ketone by the acid catalyst, making the carbonyl carbon more electrophilic. The hydroxyl groups of 2-butene-1,4-diol then act as nucleophiles, attacking the activated carbonyl carbon. Subsequent dehydration leads to the formation of the seven-membered dioxepine ring.

Stereoselective Synthesis of Chiral Dihydro-1,3-dioxepines

The demand for enantiomerically pure compounds in various fields, particularly in pharmaceuticals, has driven the development of stereoselective methods for synthesizing chiral dihydro-1,3-dioxepines.

One notable approach is the asymmetric cascade carbonyl ylide formation/[4+3]-cycloaddition reaction. This method utilizes a bimetallic catalyst system, specifically a rhodium(II)/chiral N,N'-dioxide–Sm(III) complex, to react β,γ-unsaturated α-ketoesters, aldehydes, and α-diazoacetates. nih.gov This highly efficient process yields a variety of chiral 4,5-dihydro-1,3-dioxepines with excellent diastereoselectivity and enantioselectivity. nih.gov The length of the carbon tether in the N,N'-dioxide ligand has been found to be crucial, with a four-carbon linker providing superior results in terms of yield and enantioselectivity. nih.gov These chiral dioxepines are valuable intermediates and can be stereospecifically converted into other synthetically useful structures, such as poly-substituted tetrahydrofuran (B95107) derivatives. nih.gov

Preparation of Specific Derivatives

The synthesis of specific this compound derivatives highlights the versatility of the general synthetic strategies.

| Derivative | Starting Materials | Catalyst | Key Reaction Conditions | Yield | Boiling Point | Refractive Index (n_D^20) |

| 2,2-dimethyl-4,7-dihydro-1,3-dioxepine | 2-Butene-1,4-diol, Acetone | Boron trifluoride (BF₃) | Anhydrous benzene (B151609) or toluene (B28343), reflux, azeotropic removal of water | - | - | - |

| 2-methyl-4,7-dihydro-1,3-dioxepin | 2-Butene-1,4-diol, Acetaldehyde (B116499) | Acid catalyst | - | - | - | - |

| 2-(3-pentyl)-4,7-dihydro-1,3-dioxepine | 2-Butene-1,4-diol, 2-Ethyl-butanal | p-Toluenesulfonic acid monohydrate | Cyclohexane, reflux (84-99°C), azeotropic water removal | 86% | 47°C @ 1.0 mmHg | 1.457 |

2,2-dimethyl-4,7-dihydro-1,3-dioxepine: This derivative is commonly prepared through the acid-catalyzed cyclization of 2-butene-1,4-diol with acetone. The reaction is typically carried out in an anhydrous solvent like benzene or toluene under reflux, with a Lewis acid such as boron trifluoride (BF₃) serving as the catalyst. A Dean-Stark apparatus is employed for the azeotropic removal of water, which is essential to drive the reaction to completion. This compound serves as an intermediate in the synthesis of other complex molecules. pharmaffiliates.com

2-methyl-4,7-dihydro-1,3-dioxepine: The synthesis of this compound follows the general principle of reacting 2-butene-1,4-diol with acetaldehyde in the presence of an acid catalyst.

2-(3-pentyl)-4,7-dihydro-1,3-dioxepine: The preparation of this derivative involves the reaction of 2-butene-1,4-diol with 2-ethyl-butanal. prepchem.com In a typical procedure, the reactants are heated in cyclohexane with p-toluenesulfonic acid monohydrate. prepchem.com The reaction proceeds at reflux temperatures between 84°C and 99°C, with continuous removal of water. prepchem.com After workup and purification by vacuum distillation, the product is obtained in high yield (86%). prepchem.com

Synthesis of Bis-(4,7-dihydro-1,3-dioxepin)

The synthesis of molecules containing two 4,7-dihydro-1,3-dioxepin moieties, known as bis-(4,7-dihydro-1,3-dioxepin), has been reported. srce.hr These compounds are of interest for their coordination properties and as precursors in the synthesis of other complex molecules like pyridoxine (B80251) (vitamin B6). srce.hr The connection of two 1,3-dioxepin rings introduces conformational complexity, with several possible arrangements such as twist-boat-twist-boat and chair-chair conformations. srce.hr

Synthesis of Complex Dioxepine-containing Structures

The this compound ring system is a structural motif found in various complex molecules of biological and synthetic interest. srce.hr

Antihyperglycemics: The 1,3-dioxepin moiety is a component of sulfonyldioxepinoazirines, a class of compounds that have shown antihyperglycemic properties. srce.hr

PARP1 Inhibitors: Derivatives of 2,3-dihydro-1,4-benzodioxine, which share a related dioxin core, have been identified as inhibitors of poly(ADP-ribose)polymerase 1 (PARP1), a target for anticancer drugs. nih.gov Synthesis of these complex structures often involves multi-step sequences, including cyclization and functional group transformations. nih.gov

Triazolo[1,5-a]pyrimidines: Multicomponent reactions have been employed to synthesize complex heterocyclic systems incorporating a dihydro-triazolo-pyrimidine core, which have shown potential as antibacterial agents. nih.govresearchgate.net These syntheses often utilize green chemistry principles, such as using natural acid catalysts like lemon juice. nih.govrsc.org

Indolizine-Derived Pentathiepines: A molybdenum-mediated synthesis has been developed to create complex pentathiepino[6,7-a]indolizines, where the formation of the indolizine (B1195054) and the pentathiepine rings occurs simultaneously. mdpi.com

Ring-Opening Metathesis Polymerization (ROMP)

Ring-opening metathesis polymerization (ROMP) is a powerful chain-growth polymerization technique driven by the relief of ring strain in cyclic olefins. wikipedia.org This method has been effectively applied to this compound and its derivatives to produce functionalized polymers.

Unsubstituted this compound in ROMP

Unsubstituted this compound serves as a monomer in ROMP, leading to the formation of polyacetals. These polymers contain acetal groups in their backbone, which can be designed to be degradable under specific conditions, such as acidic environments. The polymerization proceeds via the cleavage and reformation of the double bond within the dioxepine ring, catalyzed by transition metal complexes, most notably those containing ruthenium.

Alternating Ring-Opening Metathesis Polymerization (AROMP) with Co-monomers

Alternating ring-opening metathesis polymerization (AROMP) has been successfully employed to create copolymers with a precisely alternating sequence of monomers. nih.gov In the context of this compound, it can be copolymerized with various cyclic olefins. For instance, AROMP of this compound derivatives with co-monomers like bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide, using a third-generation Grubbs ruthenium catalyst, yields perfectly alternating copolymers. nih.gov This strategy allows for the incorporation of acetal functionality into the polymer backbone at regular intervals. nih.gov

The properties of the resulting copolymers, such as glass transition temperature and degradation rate, can be tuned by modifying the substituents on the dioxepine monomer. nih.gov For example, increasing the size of the R group on the acetal can influence the viscoelastic behavior of the polymer. nih.gov

Table 1: Monomers and Catalysts in AROMP

| Monomer/Catalyst | Structure/Name | Role in Polymerization |

| This compound derivative | Contains acetal functionality | Introduces degradable linkages |

| Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide | Co-monomer | Forms alternating structure |

| Third-generation Grubbs catalyst | Ruthenium-based catalyst | Initiates and propagates polymerization |

Copolymerization Strategies for Degradable Polyacetals and Polyethylene (B3416737) Mimics

Copolymerization of this compound with other cyclic olefins is a key strategy for producing degradable polyacetals and materials that mimic the properties of polyethylene. By incorporating the acid-labile acetal units from the dioxepine monomer into the polymer chain, materials can be designed to break down under specific environmental conditions. This is particularly relevant for applications where controlled degradation is desirable.

The random copolymerization of functionalized cyclic olefins, such as those with ester groups, with comonomers like cyclopentene, norbornene, cyclohexene, and cyclooctadiene using ruthenium-based catalysts has been shown to produce high molecular weight polymers with controlled monomer incorporation. rsc.org This approach allows for the synthesis of functional polyolefins with tailored thermal behaviors and the potential for post-polymerization modification. rsc.org

Challenges in Homopolymerization of this compound Monomers

While copolymerization of this compound is well-established, its homopolymerization can present challenges. These can include issues with catalyst activity and stability in the presence of the acetal functionality, as well as the potential for side reactions. The electronic nature of the monomer and its interaction with the metal catalyst are critical factors that can influence the success and efficiency of the homopolymerization process.

Cycloaddition Reactions and Related Transformations

The double bond in this compound also allows it to participate in cycloaddition reactions, providing a pathway to complex cyclic molecules.

Carbonyl Ylide Formation and Subsequent Cycloadditions

A significant transformation involving this compound-related structures is the formation of carbonyl ylides, which can then undergo [4+3] cycloaddition reactions. nih.govrsc.orgrsc.org While not a direct reaction of this compound itself, this methodology highlights the utility of the core dioxepine framework in constructing seven-membered rings. illinois.edu

In a typical sequence, a rhodium(II) catalyst facilitates the formation of a carbonyl ylide from an α-diazoacetate and an aldehyde. nih.govrsc.orgrsc.org This reactive intermediate, a 1,3-dipole, can then be trapped by a suitable diene. nih.govrsc.orgrsc.orgorganic-chemistry.orgwikipedia.org An asymmetric variant of this reaction has been developed using a bimetallic rhodium(II)/chiral N,N'-dioxide–Sm(III) complex catalyst, which allows for the synthesis of chiral 4,5-dihydro-1,3-dioxepines in high yields and with excellent enantioselectivity. nih.govrsc.orgrsc.org These chiral dioxepines can then be transformed into other valuable, multi-substituted heterocyclic derivatives. nih.govrsc.org

Table 2: Components in Asymmetric [4+3] Cycloaddition

| Component | Role | Example |

| α-Diazoacetate | Carbonyl ylide precursor | Ethyl diazoacetate |

| Aldehyde | Carbonyl ylide precursor | Benzaldehyde nih.gov |

| β,γ-Unsaturated α-ketoester | Dipolarophile | - |

| Bimetallic Catalyst | Catalyzes ylide formation and cycloaddition | Rh₂(Piv)₄ and Sm(OTf)₃/L4-PrPr₂ nih.gov |

This tandem ylide formation/[4+3] cycloaddition provides an efficient route to densely functionalized seven-membered rings, demonstrating the synthetic versatility of the dihydro-1,3-dioxepine scaffold. nih.govrsc.orgrsc.org

Reactivity Profiles and Transformational Pathways of 4,7 Dihydro 1,3 Dioxepine

The reactivity of 4,7-dihydro-1,3-dioxepine is characterized by the interplay between its carbon-carbon double bond and the adjacent acetal (B89532) functionality. This unique structural arrangement allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis.

Coordination Chemistry and Conformational Dynamics of 4,7 Dihydro 1,3 Dioxepine

Ligand Properties in Metal Complexation

The oxygen atoms in the 4,7-Dihydro-1,3-dioxepine ring act as Lewis bases, allowing the molecule to function as a ligand and form complexes with various metal ions. srce.hr The study of such metal complexes is crucial for understanding the ligation properties, which are significant in fields like chemical catalysis and bioinorganic chemistry. srce.hr Research into a closely related compound, bis-(4,7-dihydro-1,3-dioxepin-2-yl)-1,3-dioxepin, provides significant insight into these properties. srce.hr

Investigations into the coordination behavior of bis-(1,3-dioxepin) have demonstrated its versatility as a ligand. It can coordinate to a metal center in two distinct fashions:

Bidentate Ligand: The molecule can act as a bidentate ligand, where both oxygen atoms of a single dioxepine unit bind to the same metal center. This is observed in its mononuclear complex with lithium. srce.hr

Bridging Ligand: Alternatively, it can function as a bridging ligand, linking two different metal centers. This mode is evident in a two-dimensional polymeric complex with sodium, showcasing the adaptability of its coordination. srce.hr

The ability of dioxepine derivatives to form stable complexes has been confirmed through the synthesis and crystallographic analysis of several metal complexes. srce.hr Key examples involve alkali and alkaline earth metals, highlighting the role of the dioxepine moiety in coordinating with these ions. srce.hr

In a complex with lithium perchlorate (B79767), two bis-(1,3-dioxepin) molecules act as bidentate ligands, creating a mononuclear complex with a distorted octahedral geometry around the lithium ion. srce.hr Conversely, when complexed with sodium perchlorate, the bis-(1,3-dioxepin) ligand adopts a bridging mode, resulting in a 2D polymeric structure where the sodium ion has a quasi-pentagonal bipyramidal coordination environment. srce.hr A clathrate complex with hexa-aqua-magnesium perchlorate has also been structurally characterized. srce.hr

| Metal Ion | Associated Salt | Ligand | Ligand-to-Metal Ratio | Observed Ligand Mode | Metal Coordination Geometry |

|---|---|---|---|---|---|

| Lithium (Li⁺) | Perchlorate (ClO₄⁻) | bis-(1,3-dioxepin) | 2:1 | Bidentate | Distorted Octahedral |

| Sodium (Na⁺) | Perchlorate (ClO₄⁻) | bis-(1,3-dioxepin) | 1:1 | Bridging | Quasi-pentagonal Bipyramidal |

| Magnesium (Mg²⁺) | Perchlorate (ClO₄⁻) | bis-(1,3-dioxepin) | 3:1 (Clathrate with [Mg(H₂O)₆]²⁺) | Host lattice | N/A (Complex is a clathrate) |

Conformational Analysis of the Seven-Membered Ring System

Unlike the well-defined chair conformation of six-membered rings like cyclohexane (B81311), seven-membered rings are significantly more flexible. researchgate.net They exist as a complex equilibrium of multiple conformations with similar energy levels, making their analysis challenging. researchgate.net The introduction of a double bond or fusion to a benzene (B151609) ring, as seen in derivatives, provides enough rigidity to study these conformations. researchgate.net

The 1,3-dioxepin moiety can primarily adopt two key conformations: the chair (ch) conformation, which has Cₛ symmetry, and the mirror-related twist-boat (tb) conformations, which possess C₂ symmetry. srce.hr The flexibility of the seven-membered ring means that interconversion between these forms can occur, though the energy barriers might be low. researchgate.net For linked systems like bis-(1,3-dioxepin), this leads to several possible combined conformations, including chair-chair (ch-ch), twist-boat-chair (tb-ch), and various twist-boat-twist-boat (tb-tb) arrangements. srce.hr

The introduction of substituents onto the this compound ring can significantly influence its conformational equilibrium and reactivity. The position and electronic nature (electron-donating or electron-withdrawing) of substituents can impact reaction yields and stereoselectivity. nih.gov For instance, in the synthesis of chiral 4,5-dihydro-1,3-dioxepines, a range of γ-aryl substituted ketoesters with different electronic properties on the phenyl group react smoothly. nih.gov Similarly, changing the phenyl group on other reactants has a limited influence on the reaction outcome, indicating that the core reaction is tolerant of various substituent patterns. nih.govrsc.org However, certain substitutions, such as at the 2-position of the ketoester or para-chloro or bromo groups on aldehydes, can lead to diminished yields and lower enantioselective control. nih.govrsc.org This demonstrates that substituent choice is a critical factor in directing the chemical behavior of the dioxepine system.

X-ray diffraction provides definitive evidence of the solid-state conformations of this compound derivatives and their complexes. srce.hr Crystallographic studies on bis-(1,3-dioxepin) have been particularly revealing, identifying three of the four possible conformations in the solid state. srce.hr The uncomplexed, free ligand adopts a chair-chair (ch-ch) conformation. srce.hr Upon complexation with lithium perchlorate, the molecule shifts to a non-centrosymmetric twist-boat-twist-boat (tb-tb) conformation. srce.hr In both the sodium perchlorate complex and the magnesium perchlorate clathrate, the ligand is found in a centrosymmetric twist-boat-twist-boat (tb-tb-c) conformation. srce.hr These findings underscore how coordination to a metal ion can dictate the specific conformational outcome of the flexible seven-membered ring.

| Compound | State | Observed Conformation | Symmetry/Type |

|---|---|---|---|

| bis-(1,3-dioxepin) | Free Ligand | chair-chair (ch-ch) | - |

| bis-(1,3-dioxepin) Lithium Perchlorate | Metal Complex | twist-boat-twist-boat (tb-tb) | Non-centrosymmetric |

| bis-(1,3-dioxepin) Sodium Perchlorate | Metal Complex | twist-boat-twist-boat (tb-tb-c) | Centrosymmetric |

| bis-(1,3-dioxepin) Hexaaquamagnesium Perchlorate | Clathrate | twist-boat-twist-boat (tb-tb-c) | Centrosymmetric |

Theoretical and Mechanistic Investigations of 4,7 Dihydro 1,3 Dioxepine Reactions

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to elucidate the intricate details of chemical reactions involving 4,7-Dihydro-1,3-dioxepine. Through the use of sophisticated modeling techniques, researchers can gain insights into reaction pathways, transition states, and the stability of intermediates.

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, such as those employing density functional theory (DFT), are instrumental in mapping out the potential energy surfaces of reactions involving this compound. These calculations provide valuable information on the thermodynamics and kinetics of different reaction pathways. For instance, the AM1 semiempirical method has been used to predict the order of reactivity for a series of 5-substituted-4,7-dihydro-1,3-dioxepins. researchgate.net The predicted order was found to be in agreement with experimental data, highlighting the predictive power of these computational methods. researchgate.net

Furthermore, computational studies have been employed to investigate the atmospheric implications of reactions involving similar cyclic ethers, such as the ozonolysis of linalool (B1675412) and the subsequent reactions of Criegee intermediates. nih.gov These studies utilize DFT calculations to analyze the energetic and mechanistic aspects of cycloaddition reactions, providing insights into reaction rates and the influence of substituents on reactivity. nih.gov

Modeling of Transition States and Intermediates

The modeling of transition states and intermediates is crucial for understanding the step-by-step mechanism of a reaction. Computational methods allow for the geometric and energetic characterization of these transient species, which are often difficult to observe experimentally. In the context of cycloaddition reactions, for example, the structures of transition states can reveal whether a reaction proceeds through a concerted or stepwise pathway.

For 1,3-dipolar cycloadditions, the mechanism has been a subject of debate, with evidence suggesting a duality of mechanisms. researchgate.net Theoretical studies on nitrilimine cycloadditions, for example, have examined both [3+2] and [1+2] cycloaddition pathways, calculating low energy barriers and significant reaction exothermicities, which are consistent with the transient nature of the intermediates involved. researchgate.net The analysis of frontier molecular orbitals in these models helps to explain the observed reactivity and regioselectivity. researchgate.net

Mechanistic Studies of Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic molecules with high efficiency and stereocontrol. This compound and its derivatives can participate in various cycloaddition reactions, and understanding the underlying mechanisms is key to controlling the outcome of these transformations.

Ylide Formation Mechanisms

Ylides are reactive intermediates that play a significant role in various organic reactions, including cycloadditions. A common method for generating ylides involves the reaction of an alkyl halide with a phosphine (B1218219) to form a phosphonium (B103445) salt, which is then deprotonated by a strong base. masterorganicchemistry.com The resulting phosphorus ylide is a key reagent in the Wittig reaction, which is used to synthesize alkenes from aldehydes and ketones. libretexts.org

In the context of cycloadditions, carbonyl ylides are particularly important intermediates for the synthesis of five-membered oxygen-containing heterocycles. wikipedia.org These ylides can be generated from diazocarbonyl compounds through metal catalysis, often involving dirhodium or dicopper catalysts. wikipedia.org The mechanism involves the formation of a metallocarbene, followed by an intramolecular reaction with a carbonyl group to generate the carbonyl ylide, which then undergoes cycloaddition. wikipedia.org

Azomethine ylides, another class of 1,3-dipoles, are also widely used in cycloaddition reactions to form nitrogen-containing heterocycles. nih.gov These ylides can be generated in situ through various methods, such as the thermal ring-opening of aziridines. nih.gov

Pathway Discrimination in Cycloadditions (e.g., [3+2] vs. [4+3])

The versatility of this compound and related dienes allows for their participation in different types of cycloaddition reactions, leading to the formation of various ring sizes. The discrimination between different cycloaddition pathways, such as [3+2] and [4+3] cycloadditions, is a critical aspect of reaction control.

[3+2] Cycloadditions: These reactions, also known as 1,3-dipolar cycloadditions, involve a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org The mechanism is often concerted and pericyclic, proceeding through a [π4s + π2s] cycloaddition, similar to the Diels-Alder reaction. organic-chemistry.org The regioselectivity of these reactions is influenced by both electronic and steric factors and can often be rationalized using frontier molecular orbital theory. wikipedia.orgorganic-chemistry.org

[4+3] Cycloadditions: This type of cycloaddition involves a four-atom π-system (a diene) and a three-atom π-system (an allyl cation or oxyallyl cation) to form a seven-membered ring. illinois.eduwikipedia.org These reactions provide a powerful method for constructing seven-membered rings, which are common frameworks in biologically active natural products. illinois.edu The mechanism of [4+3] cycloadditions can be either concerted or stepwise, and computational studies have suggested that the pathway may depend on the electrophilicity of the cation and the nucleophilicity of the diene. illinois.edu In some cases, the reaction may proceed through a stepwise [3+2] cycloaddition followed by a Claisen rearrangement to yield the formal [4+3] adduct. illinois.edu

The competition between [4+2] and [3+2] cycloaddition pathways has also been observed in reactions of nitro-didehydrothymidine with ethyl vinyl ether, where both types of cycloadducts were formed. slu.se

Reaction Pathway Analysis in Catalyzed Processes

Catalysis plays a pivotal role in modern organic synthesis, offering routes to new products and enhancing the efficiency and selectivity of known reactions. The analysis of reaction pathways in catalyzed processes involving this compound is essential for optimizing reaction conditions and developing new catalytic systems.

Metal catalysts, particularly those based on rhodium and copper, are frequently used to generate reactive intermediates for cycloaddition reactions. wikipedia.org For example, the metal-catalyzed decomposition of diazocarbonyl compounds is a common method for generating carbonyl ylides for [3+2] cycloadditions. wikipedia.org The catalytic cycle involves the formation of a metal carbene, which then reacts to form the ylide. wikipedia.org

In some cases, cycloaddition reactions can be promoted by Lewis acids or proceed under catalyst-free conditions, for example, by using green solvents like water or through microwave irradiation. frontiersin.org The mechanism in these cases may differ from metal-catalyzed processes. For instance, the reaction of succinic anhydride (B1165640) with an imine to form a 1,3-oxazepane-4,7-dione has been proposed to proceed through a dipolar intermediate formed without a catalyst.

Computational studies are invaluable for elucidating the mechanisms of these catalyzed reactions, helping to identify the active catalytic species and rationalize the observed stereochemical outcomes.

Copper-Catalyzed Cyclopropanation Pathways (Three-Centered vs. Four-Centered)

The copper(I)-catalyzed reaction of this compound derivatives with diazo compounds, such as dimethyl diazomalonate (DMDM), can lead to cyclopropanated products. Theoretical modeling has been instrumental in distinguishing between possible mechanistic pathways, primarily the three-centered and four-centered transition states.

A computational study on the reaction of (Z)-2-methyl-4,7-dihydro-1,3-dioxepine with DMDM in the presence of a Cu(I) catalyst has explored these pathways. youtube.com The investigation considered the boat conformer of the dioxepine derivative as the reactive species. The cyclopropanation can proceed through two main routes after the formation of a copper-carbene intermediate.

The three-centered pathway can occur in a stepwise or concerted manner. The stepwise mechanism initiates with the formation of a metallacyclobutane intermediate. youtube.com Alternatively, a concerted three-centered transition state leads directly to the cyclopropane (B1198618) product. youtube.com

The four-centered pathway involves the rotation of the carboxyl group of the copper-carbene to enable an intramolecular interaction between the copper atom and the carbonyl oxygen. Following this, the olefinic bond of the dioxepine attacks the copper center through a four-centered transition state, which then collapses to the metallacyclobutane intermediate. youtube.com

Calculations have revealed the free energy barriers for these pathways, providing a basis for predicting the favored mechanism.

Table 1: Calculated Free Energy Barriers for the Copper-Catalyzed Cyclopropanation of (Z)-2-methyl-4,7-dihydro-1,3-dioxepine

| Pathway | Transition State/Intermediate | Calculated Free Energy Barrier (kcal/mol) |

| Three-Centered | Concerted Transition State | Data not specified in abstract |

| Three-Centered | Formation of Metallacyclobutane | Data not specified in abstract |

| Four-Centered | Rotation of Carboxyl Group | 8.9 |

| Four-Centered | Four-Centered Transition State | Data not specified in abstract |

Note: The table is based on data for a derivative of this compound and highlights the initial energy requirement for the four-centered pathway. youtube.com

The computational results suggest that the relative energies of the transition states for the [3+2] cycloaddition and cyclopropanation pathways determine the product distribution. The copper catalyst plays a crucial role in polarizing the olefinic bond, which can favor a stepwise mechanism. youtube.com

Stereochemical Outcomes and Selectivity Rationalization

The stereochemical outcome of the copper-catalyzed cyclopropanation of this compound is intrinsically linked to the mechanistic pathway and the geometry of the transition state. The approach of the copper-carbene to the olefin face of the dioxepine ring dictates the stereochemistry of the resulting cyclopropane.

In general, for copper-catalyzed cyclopropanations, the use of chiral ligands on the copper catalyst is a common strategy to induce enantioselectivity. Theoretical studies on other systems have shown that steric interactions between the substituents on the olefin and the chiral ligand in the transition state are responsible for the preferential formation of one enantiomer over the other. wikipedia.org For instance, in the cyclopropanation of propene using a chiral (S,S)-bis(oxazoline) copper(I) catalyst, the attack of the olefin on the Si face of the catalyst-carbene complex leads to significant steric repulsion. wikipedia.org This disfavors the Si-face attack and leads to a preference for the Re-face attack, thus controlling the stereochemical outcome. wikipedia.org

In the case of this compound, the conformation of the seven-membered ring (e.g., the boat conformer) and the substituents on the ring will influence the accessibility of the two faces of the double bond to the incoming copper-carbene species. The computational modeling of the reaction with the boat conformer of a substituted this compound suggests that the specific geometry of the transition states in the three-centered and four-centered pathways will ultimately govern the diastereoselectivity of the cyclopropanation. youtube.com A detailed analysis of the steric and electronic interactions in these transition states is necessary to fully rationalize the observed or predicted stereochemical preferences.

Frontier Molecular Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. elixirpublishers.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. elixirpublishers.com In the context of cyclopropanation, the reaction can be viewed as an interaction between the HOMO of the olefin (this compound) and the LUMO of the copper-carbene, or vice versa.

The energy and symmetry of these frontier orbitals determine whether a reaction is favorable. A smaller energy gap between the HOMO of the nucleophile and the LUMO of the electrophile leads to a stronger interaction and a more facile reaction. elixirpublishers.com The coefficients of the atomic orbitals in the HOMO and LUMO can also predict the regioselectivity of the reaction, as the interaction will be strongest at the atoms with the largest orbital coefficients.

For the cyclopropanation of this compound, the HOMO would be localized on the carbon-carbon double bond, making it the nucleophilic partner. The copper-carbene species would act as the electrophile. The energy of the HOMO of this compound will influence its nucleophilicity and thus its reactivity towards the copper-carbene. Substituents on the dioxepine ring can alter the energy of the HOMO; electron-donating groups will raise the HOMO energy, making the olefin more nucleophilic and reactive, while electron-withdrawing groups will lower it.

While specific FMO calculations for this compound were not available in the reviewed literature, the general principles of FMO theory provide a qualitative framework for understanding its reactivity in copper-catalyzed cyclopropanation reactions. Detailed computational studies would be required to quantify the HOMO and LUMO energies and orbital coefficients for this specific molecule to make precise predictions about its reactivity and selectivity.

Advanced Applications of 4,7 Dihydro 1,3 Dioxepine in Complex Chemical Syntheses

Building Blocks for Heterocyclic Scaffolds

The chemical reactivity of 4,7-dihydro-1,3-dioxepine makes it a valuable precursor for constructing a range of heterocyclic structures. Its ability to undergo reactions such as cycloadditions and hydroformylation opens pathways to more complex molecular architectures.

Synthesis of Substituted Tetrahydrofurans

Scientific literature reviewed did not provide specific, verifiable examples or established methodologies for the synthesis of substituted tetrahydrofurans directly from this compound.

Synthesis of other Complex Cyclic Structures

This compound is instrumental in creating more elaborate cyclic and bicyclic systems. One notable application is its conversion into functionalized derivatives that serve as building blocks themselves.

Hydroformylation: Substituted 4,7-dihydro-1,3-dioxepins can undergo hydroformylation to produce the corresponding 5-formyl-4,7-dihydro-1,3-dioxepins. This reaction introduces a reactive aldehyde group, creating a new class of valuable synthetic intermediates.

Diels-Alder Adducts: The dienophilic nature of the double bond in this compound allows it to participate in Diels-Alder reactions. A primary example is its reaction with oxazole (B20620) derivatives, which leads to the formation of complex bicyclic adducts. These adducts are pivotal intermediates in the synthesis of other important heterocyclic systems, such as the pyridoxine (B80251) core. nih.gov

Role in Natural Product Synthesis

The utility of this compound extends to the total synthesis of natural products and their analogues, most notably in the production of Vitamin B6.

Applications in Pyridoxine (Vitamin B6) Synthesis

The industrial synthesis of Pyridoxine (a form of Vitamin B6) heavily relies on a Diels-Alder reaction where this compound acts as a key dienophile. nih.gov

The process involves the [4+2] cycloaddition between a substituted 4-methyl-5-alkoxy-oxazole (the diene) and a derivative of this compound (the dienophile). This reaction forms a bicyclic Diels-Alder adduct, which is a direct precursor to the pyridine (B92270) ring system of pyridoxine. nih.govnih.gov Subsequent rearrangement and hydrolysis of this adduct yield the final pyridoxine molecule. This method is a cornerstone of commercial Vitamin B6 production due to its efficiency in constructing the core hydroxypyridine structure. nih.gov

| Reactants | Reaction Type | Intermediate/Product | Significance |

| 4-Methyl-5-alkoxy-oxazole | Diels-Alder Cycloaddition | Bicyclic Diels-Alder Adduct | Forms the core structure for the pyridine ring. |

| This compound | Diels-Alder Cycloaddition | Bicyclic Diels-Alder Adduct | Key dienophile in the construction of the pyridoxine backbone. |

| Bicyclic Diels-Alder Adduct | Rearrangement & Hydrolysis | Pyridoxine (Vitamin B6) | Final step to produce the essential vitamin. |

Interactive Data Table: Key Steps in Pyridoxine Synthesis

Intermediates for Sulfonyldioxepinoazirines

A review of available scientific research and patents did not yield information on the use of this compound as an intermediate for the synthesis of sulfonyldioxepinoazirines.

Precursors for Biologically Active Compounds

Substituted 4,7-dihydro-1,3-dioxepins are valuable intermediates in the synthesis of complex, biologically active compounds. A notable application is in the preparation of Vitamin B6 (pyridoxine) and its analogs. google.com In a key synthetic strategy, a substituted this compound acts as a dienophile in a Diels-Alder reaction with an oxazole. google.com This condensation forms a crucial pyridine intermediate that can be hydrolyzed to produce Vitamin B6. google.com The specific substituents on the dioxepine ring can be varied to create a range of Vitamin B6 derivatives for further study. google.comnih.gov

The synthesis of these precursor dioxepins is typically achieved by reacting cis-2-butene-1,4-diol (B44940) with an appropriately substituted aldehyde or ketone in the presence of an acid catalyst like p-toluenesulfonic acid. google.com This method allows for the creation of various 2-substituted dioxepins, such as 2-chloromethyl-4,7-dihydro-1,3-dioxepin, which are then used in subsequent steps. google.com Furthermore, research into dioxepin derivatives has indicated their potential in exhibiting antimicrobial, antiviral, and anticancer properties, making them promising candidates for drug development.

Utility as Protecting Groups in Multi-Step Synthesis

In the intricate sequences of multi-step organic synthesis, the temporary masking or "protection" of reactive functional groups is a fundamental strategy. Cyclic acetals are among the most effective protecting groups for carbonyl compounds due to their stability and the ease with which they can be introduced and removed.

The this compound structure is the result of protecting a carbonyl compound with cis-2-butene-1,4-diol. This reaction forms a seven-membered cyclic acetal (B89532), effectively shielding the aldehyde or ketone from a wide range of reaction conditions, particularly those involving nucleophiles and bases. organic-chemistry.org The protection process is generally catalyzed by a Brønsted or Lewis acid and often involves the removal of water to drive the reaction to completion. organic-chemistry.org

Once the necessary synthetic transformations on other parts of the molecule are complete, the carbonyl group can be regenerated through deprotection. This is typically accomplished by acid-catalyzed hydrolysis, which cleaves the acetal and restores the original aldehyde or ketone. organic-chemistry.org This robust protection-deprotection protocol makes this compound derivatives an invaluable tool for synthetic chemists. libretexts.org

Table 1: Conditions for Acetal Protection and Deprotection

| Process | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Protection | Aldehyde/Ketone, cis-2-butene-1,4-diol | Acid catalyst (e.g., p-toluenesulfonic acid), reflux in a solvent like toluene (B28343) with water removal (Dean-Stark apparatus). organic-chemistry.org | Forms a stable 2-substituted-4,7-dihydro-1,3-dioxepine. |

| Deprotection | Protected Acetal | Aqueous acid (e.g., dilute HCl), or acid-catalyzed transacetalization in a solvent like acetone. organic-chemistry.org | Regenerates the original carbonyl compound and the diol. |

Emerging Applications in Polymer Materials

The acetal linkage within the this compound ring is susceptible to acidic hydrolysis, a property that is being exploited in the design of advanced degradable polymers. These materials offer significant potential in biomedical and environmental applications where controlled degradation is desirable.

Polymers containing acetal linkages in their backbone are designed to be stable at physiological pH (around 7.4) but degrade under mildly acidic conditions, such as those found in the microenvironment of tumors or within the endosomes of cells. nih.gov This pH-sensitivity makes them excellent candidates for creating "smart" materials. While direct polymerization of the parent this compound is less common, functionalized derivatives, particularly 2-methylene-1,3-dioxepane (B1205776) (MDO), undergo radical ring-opening polymerization to produce polyesters with degradable ester linkages. rsc.org These MDO-based polymers can be copolymerized with other monomers, such as poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA), to create amphiphilic copolymers that self-assemble into micelles for drug delivery. rsc.org These polymeric systems are designed to break down into smaller, biocompatible molecules. nih.gov

The development of polymers that mimic the robust mechanical properties of polyethylene (B3416737) but feature built-in degradation mechanisms is a major goal in materials science. While research in this specific area using this compound is still nascent, the underlying principle involves incorporating acid-labile acetal units into a polymer backbone that is otherwise stable. The ring-opening polymerization of related cyclic monomers like p-dioxanone has been shown to yield polydioxanone, a polymer with significant toughness. researchgate.net The strategic placement of such degradable linkages within a long-chain polymer could theoretically produce a material that functions like polyethylene but can be triggered to degrade under specific environmental conditions, addressing challenges in plastic waste management.

The development of degradable polyacetals has led to significant advances in drug delivery. nih.gov For instance, amphiphilic spirocyclic polyacetals have been synthesized that self-assemble into "core amphiphilic assemblies." nih.gov These nanostructures are capable of encapsulating hydrophobic drugs. nih.gov In vitro studies have demonstrated that while these materials can release cargo slowly at neutral pH, an acidic environment (pH 5.5) significantly accelerates drug release and leads to the complete degradation of the polymer assembly. nih.gov This is highly advantageous for targeted cancer therapy, where the acidic tumor microenvironment can trigger localized drug release, enhancing efficacy and reducing systemic toxicity. nih.govrsc.org

Furthermore, these materials have shown excellent cytocompatibility, meaning they are not toxic to cells, and can be internalized by cells, making them promising nanocarriers for therapeutic agents. nih.gov Conjugates of degradable polyacetals with chemotherapy drugs like doxorubicin (B1662922) (DOX) have been developed, demonstrating prolonged blood circulation and enhanced accumulation in tumors in vivo compared to other polymer-drug systems. rsc.org

Intermediates for Imaging Agents

The unique structural characteristics of this compound and its derivatives make them valuable intermediates in the synthesis of complex molecules, particularly in the field of medical imaging. Their seven-membered ring containing two oxygen atoms can be strategically modified and incorporated into larger molecular frameworks. This has been effectively demonstrated in the creation of precursors for sophisticated diagnostic tools like Magnetic Resonance Imaging (MRI) contrast agents.

Precursors for MRI Contrast Agents (e.g., Calcobutrol)digitellinc.com

The development of stable and effective MRI contrast agents is crucial for enhancing the quality and diagnostic power of magnetic resonance imaging. nih.gov These agents, often based on gadolinium (Gd³⁺) complexes, work by altering the relaxation times of water protons in tissue, thereby improving image contrast. nih.govpharmaffiliates.com However, since free gadolinium ions are toxic, they must be tightly bound within a stable chelating structure. pharmaffiliates.com Macrocyclic chelators are preferred due to their high stability compared to linear chelators. pharmaffiliates.com

A derivative of this compound, specifically 4,7-dihydro-2,2-dimethyl-1,3-dioxepine, serves as a key intermediate in the synthesis of Calcobutrol. tdcommons.org Calcobutrol is the calcium complex of the same ligand used to form Gadobutrol, a widely used gadolinium-based MRI contrast agent. sigmaaldrich.com In the final formulation of Gadobutrol, Calcobutrol is added as a stabilizing agent to prevent the release of free, toxic Gd³⁺ ions. sigmaaldrich.com

The synthesis pathway illustrates the role of the dioxepine derivative in constructing the final ligand. The process involves the reaction of 1,4,7,10-Tetraazacyclododecane (also known as cyclen) with other reagents to build a complex intermediate. sigmaaldrich.com A crucial step involves the use of 4,4-Dimethyl-3,5,8-trioxabicyclo tdcommons.orggoogle.comoctane, which is derived from the dioxepine structure, to introduce a dihydroxy-substituted propyl group onto the cyclen ring. sigmaaldrich.com This ultimately leads to the formation of an intermediate named Butrol. sigmaaldrich.com

This Butrol intermediate is then further processed to create the final ligand which can be complexed with either gadolinium to form Gadobutrol or calcium to form Calcobutrol. sigmaaldrich.comnih.gov Specifically, an intermediate, 1,4,7-Tris(tert-butoxycarbonylmethyl)-10-(6-hydroxy-2,2-dimethyl-1,3-dioxepane-5-yl)-1,4,7,10-tetraazacyclododecane, is a direct precursor in the synthesis of Butrol. sigmaaldrich.com

The table below details the key compounds involved in this synthetic pathway.

Future Directions and Emerging Research Avenues in 4,7 Dihydro 1,3 Dioxepine Chemistry

Development of Novel Asymmetric Synthetic Methodologies

A primary focus of future research is the development of efficient and highly selective methods for the synthesis of chiral, non-racemic 4,7-dihydro-1,3-dioxepines. The creation of such enantiomerically pure compounds is critical for their use in asymmetric catalysis and as chiral synthons in the preparation of complex molecules.

Current research efforts are directed towards the design of novel chiral catalysts that can facilitate the asymmetric cyclization of prochiral starting materials. For instance, transition metal complexes featuring chiral ligands are being investigated for their ability to catalyze the enantioselective formation of the dioxepine ring. Another promising avenue is the use of organocatalysts, such as chiral Brønsted acids or amines, to promote these transformations. The goal is to achieve high yields and excellent enantiomeric control, providing access to a diverse array of chiral dioxepine derivatives.

| Catalyst Type | Example | Targeted Transformation | Anticipated Advantage |

| Chiral Transition Metal Complex | Rhodium-BINAP | Asymmetric cycloisomerization | High enantioselectivity and turnover numbers |

| Chiral Brønsted Acid | Chiral Phosphoric Acid | Enantioselective acetalization | Metal-free, environmentally benign conditions |

| Organocatalyst | Proline Derivatives | Asymmetric Michael addition/acetalization | Readily available and inexpensive catalysts |

Exploration of New Catalytic Systems for Dioxepine Transformations

The reactivity of the endocyclic double bond in 4,7-dihydro-1,3-dioxepine provides a versatile handle for a variety of chemical transformations. A key area of emerging research is the development of new catalytic systems that can selectively modify this functionality.

Researchers are exploring novel catalysts for reactions such as asymmetric hydrogenation, dihydroxylation, and epoxidation of the double bond. The aim is to introduce new stereocenters with high levels of control, further expanding the library of accessible chiral building blocks. Additionally, there is significant interest in developing catalysts for ring-opening metathesis polymerization (ROMP) of this compound derivatives. This would enable the synthesis of functional polymers with unique properties. The focus is on creating catalysts that are more robust, efficient, and tolerant of various functional groups.

| Transformation | Catalytic System | Research Focus |

| Asymmetric Hydrogenation | Iridium-N,P Ligand Complexes | High enantioselectivity and substrate scope |

| Asymmetric Dihydroxylation | Osmium tetroxide with chiral ligands | Diastereoselective synthesis of diols |

| Ring-Opening Metathesis Polymerization | Ruthenium-based catalysts | Synthesis of well-defined, functional polymers |

Investigation of Advanced Polymer Architectures with Tunable Properties

The ability of this compound to undergo ring-opening polymerization makes it a valuable monomer for the creation of advanced polymer architectures. Future research will focus on designing polymers with precisely tailored properties for specific applications.

One area of investigation is the synthesis of block copolymers, where segments derived from this compound are combined with other polymer blocks to create materials with unique self-assembly behaviors and mechanical properties. Furthermore, the inherent degradability of the polyacetal backbone formed from the ring-opening of this compound makes these polymers attractive for biomedical applications. Research is underway to control the degradation rate of these polymers by modifying the monomer structure or by copolymerization with other cyclic monomers. This would allow for the development of materials for drug delivery, tissue engineering, and temporary medical devices.

| Polymer Architecture | Key Feature | Potential Application |

| Block Copolymers | Amphiphilicity | Drug delivery vehicles, nanoreactors |

| Degradable Polymers | Controllable hydrolysis rate | Temporary medical implants, controlled release systems |

| Functionalized Polymers | Pendent functional groups | Smart materials, sensors |

Computational Design and Prediction of Dioxepine Reactivity and Selectivity

Computational chemistry is becoming an increasingly powerful tool in the study of this compound. Theoretical calculations can provide deep insights into the structure, reactivity, and selectivity of these compounds, guiding experimental design and accelerating the discovery process.

Density functional theory (DFT) and other computational methods are being used to model reaction mechanisms and predict the outcomes of various transformations. This includes predicting the stereoselectivity of asymmetric reactions by calculating the energies of competing transition states. Such predictions can help in the rational design of new chiral catalysts and reagents. Moreover, computational screening can be employed to rapidly evaluate large libraries of potential catalysts, identifying promising candidates for experimental validation. This synergy between computational and experimental chemistry is expected to play a pivotal role in advancing the field of this compound chemistry.

| Computational Method | Application | Goal |

| Density Functional Theory (DFT) | Reaction mechanism and stereoselectivity prediction | Rational design of catalysts and synthetic routes |

| Molecular Dynamics (MD) | Conformational analysis of polymers | Understanding material properties at the molecular level |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed transformations | Designing artificial enzymes for dioxepine synthesis |

Q & A

What are the common synthetic routes for 4,7-dihydro-1,3-dioxepine derivatives, and how can their efficiency be optimized?

Level: Basic

Methodological Answer:

Synthesis typically involves cyclization reactions or ring-opening metathesis polymerization (ROMP) precursors. For example, substituted derivatives like 2-propyl-4,7-dihydro-1,3-dioxepine are synthesized via dichlorocarbenation of cyclic ethers or modified orthoester intermediates . Efficiency optimization includes:

- Catalyst selection: Grubbs catalysts are preferred for ROMP due to their tolerance for functional groups .

- Reaction conditions: Lower temperatures (e.g., 0–25°C) improve yield in cyclization steps, while inert atmospheres prevent oxidation .

- Purification: Column chromatography with hexane/ethyl acetate gradients isolates high-purity products (≥97%) .

How can structural and electronic properties of this compound derivatives be characterized to predict reactivity?

Level: Advanced

Methodological Answer:

- Computational modeling: Density functional theory (DFT) calculates bond dissociation energies and frontier molecular orbitals to predict thermal stability and regioselectivity in polymerization .

- Spectroscopy:

- X-ray crystallography: Resolves steric effects of substituents (e.g., propyl groups induce non-planar ring geometries) .

What analytical challenges arise in quantifying trace impurities in this compound samples, and how are they resolved?

Level: Basic

Methodological Answer:

- GC-MS/HPLC: Detect impurities (e.g., unreacted monomers or oxidation byproducts) with detection limits ≤0.1% .

- Internal standards: Deuterated analogs (e.g., d-4,7-dihydro-1,3-dioxepine) improve quantification accuracy .

- Validation: Spike-and-recovery tests ensure method robustness across pH (4–9) and temperature (20–40°C) ranges .

How do conflicting reports on the polymerizability of substituted 4,7-dihydro-1,3-dioxepines inform experimental design?

Level: Advanced

Methodological Answer:

Contradictions arise from substituent steric/electronic effects. For example:

- Unsubstituted derivatives: Successfully homopolymerize via ROMP due to low ring strain (ΔG ≈ –5 kcal/mol) .

- C2-substituted derivatives (e.g., 2-propyl): Require co-monomer systems (e.g., norbornene) to achieve high molecular weights ( g/mol) .

Resolution strategies: - Kinetic studies: Monitor conversion via in-situ FTIR to identify rate-limiting steps.

- Copolymer screening: Test comonomers with complementary reactivity (e.g., cyclooctene) to bypass steric hindrance .

What methodologies are used to investigate thermal decomposition pathways of this compound derivatives?

Level: Advanced

Methodological Answer:

- Thermogravimetric analysis (TGA): Identifies decomposition onset temperatures (e.g., ~200°C for 2-propyl derivatives) .

- Pyrolysis-GC-MS: Captures volatile fragments (e.g., CO, propylene) to infer mechanisms .

- Computational simulations: Transition state modeling differentiates coarctate (concerted) vs. stepwise fragmentation. For example, this compound-2-ylidene undergoes coarctate cleavage without CO release, unlike sulfur analogs .

How can photochemical behavior of this compound derivatives be leveraged in materials science?

Level: Advanced

Methodological Answer:

- UV irradiation studies: Photoinduced ring-opening generates reactive intermediates (e.g., ylidenes) for crosslinking degradable polymers .

- Wavelength optimization: 254 nm UV light selectively cleaves C–O bonds while preserving substituents (e.g., propyl groups) .

- Applications: Photoresponsive hydrogels or self-healing coatings exploit reversible ring-opening/closing kinetics .

What strategies balance mechanical strength and degradation rates in polyorthoesters derived from 4,7-dihydro-1,3-dioxepines?

Level: Advanced

Methodological Answer:

- Copolymer design: Blending with rigid monomers (e.g., norbornene) enhances tensile strength (up to 50 MPa) .

- Hydrolytic stability tuning: Bulky substituents (e.g., phenoxy groups) slow ester hydrolysis in aqueous media (pH 7.4, 37°C) .

- Accelerated aging tests: Simulate degradation under physiological conditions (PBS buffer, 37°C) to correlate loss with mechanical properties .

What safety protocols are critical for handling 4,7-dihydro-1,3-dioxepines in laboratory settings?

Level: Basic

Methodological Answer:

- PPE: Nitrile gloves, goggles, and fume hoods (minimum 0.5 m/s airflow) prevent dermal/ocular exposure .

- Storage: Argon-purged containers at –20°C inhibit peroxide formation .

- Spill management: Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

How do regulatory guidelines (e.g., GHS) influence the disposal of this compound waste?

Level: Advanced

Methodological Answer:

- Classification: Not EC-numbered; treat as "acute toxic" (Category 4) due to LD data gaps .

- Neutralization: Hydrolysis with NaOH (1 M, 60°C) converts derivatives to non-hazardous diols .

- Documentation: Maintain waste manifests per EPA 40 CFR 262 for incineration (≥1200°C) .

What cross-disciplinary applications exist for this compound derivatives beyond polymer chemistry?

Level: Advanced

Methodological Answer:

- Pharmaceutical intermediates: Serve as spiroketal precursors for antiviral agents (e.g., indan-2-one derivatives) .

- Coordination chemistry: Act as ligands for transition metals (e.g., Pd-catalyzed cross-coupling) .

- Fragrance encapsulation: Cyclic ether backbones enable controlled release in microcapsules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.